Genotype Coverage: Cross-Inhibitor Comparison
HCV-IN-7 hydrochloride demonstrates picomolar potency across six major HCV genotypes, with IC50 values of 12 pM (GT1b), 27 pM (GT1a), 5 pM (GT2a), 47 pM (GT3a), 3 pM (GT4a), and 28 pM (GT6a) . In contrast, daclatasvir exhibits a wider potency range with EC50 values of 9 pM (GT1b), 50 pM (GT1a), 71 pM (GT2a), 146 pM (GT3a), 12 pM (GT4a), and 33 pM (GT5a) [1]. Ledipasvir, while potent against GT1a (31-34 pM) and GT1b (4 pM), shows substantially reduced activity against GT3a with an EC50 of approximately 141 nM, representing a >35,000-fold reduction compared to its GT1b potency . Velpatasvir demonstrates EC50 values ranging from 6-16 pM for GTs 1-4 and 6a, 75 pM for GT5a, and 130 pM for GT6e . Pibrentasvir exhibits an EC50 range of 1.4-5.0 pM against genotypes 1-6, representing a tighter, more uniform potency band .
| Evidence Dimension | Antiviral potency across HCV genotypes (replicon assay) |
|---|---|
| Target Compound Data | GT1b: 12 pM; GT1a: 27 pM; GT2a: 5 pM; GT3a: 47 pM; GT4a: 3 pM; GT6a: 28 pM |
| Comparator Or Baseline | Daclatasvir: GT1b 9 pM, GT1a 50 pM, GT3a 146 pM, GT4a 12 pM; Ledipasvir: GT1a 31-34 pM, GT1b 4 pM, GT3a ~141,000 pM; Velpatasvir: GTs 1-4,6a 6-16 pM, GT5a 75 pM; Pibrentasvir: GTs 1-6 1.4-5.0 pM |
| Quantified Difference | HCV-IN-7 shows ~3.1-fold superior GT3a potency vs daclatasvir (47 vs 146 pM); ~3,000-fold superior GT3a potency vs ledipasvir (47 pM vs 141 nM) |
| Conditions | HCV subgenomic replicon assays; reported IC50/EC50 values from respective primary references |
Why This Matters
For research programs targeting GT3a, HCV-IN-7 provides picomolar potency where first-generation NS5A inhibitors such as daclatasvir and ledipasvir exhibit marked reductions in activity, enabling more physiologically relevant dosing and mechanistic studies.
- [1] Daclatasvir Product Database. EC50 values across HCV genotypes 1a, 1b, 2a, 3a, 4a, 5a. View Source
